molecular formula C16H18N4O2 B196680 Piribedil D8

Piribedil D8

Katalognummer: B196680
Molekulargewicht: 306.39 g/mol
InChI-Schlüssel: OQDPVLVUJFGPGQ-COMRDEPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Parkinson's Disease Treatment
    • Efficacy : Piribedil has shown significant efficacy in improving motor symptoms in Parkinson's disease patients. Randomized controlled trials indicate that doses ranging from 150 to 300 mg per day can lead to substantial improvements compared to placebo .
    • Combination Therapy : Studies suggest that piribedil can be effectively combined with levodopa, reducing the need for increased doses of levodopa and enhancing overall treatment outcomes .
  • Cognitive Function Improvement
    • In patients with mild cognitive impairment, piribedil has been associated with improvements in global cognitive function, indicating its potential benefits beyond motor symptoms .
  • Management of Non-Motor Symptoms
    • Preliminary studies suggest that piribedil may help alleviate non-motor symptoms such as apathy, although further confirmatory trials are necessary to validate these findings .

Case Study 1: Pisa Syndrome Induction

A patient with probable dementia with Lewy bodies developed reversible Pisa syndrome after initiating treatment with piribedil. The symptoms resolved completely upon cessation of the drug, highlighting the need for careful monitoring of side effects in susceptible populations .

Case Study 2: Long-term Efficacy

In a one-year randomized trial comparing piribedil with bromocriptine, both treatments resulted in similar improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). However, patients on piribedil required less adjustment in their levodopa dosage, suggesting a favorable long-term efficacy profile .

Pharmacokinetic Studies

Recent advancements have led to the development of sensitive analytical methods for measuring piribedil levels in human plasma using LC-MS/MS techniques. These methods provide crucial insights into the pharmacokinetics of piribedil and its metabolites, facilitating better understanding and optimization of dosing regimens .

Study Method Findings
Sarati et al. (1992)HPLCDetected piribedil and metabolites in plasma and brain tissue.
Venkateshwarlu & Patel (2022)LC-MS/MSEstablished a rapid method for quantifying piribedil in human plasma with high accuracy and precision.

Wirkmechanismus

Target of Action

Piribedil D8 primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to and activates the D2 and D3 dopamine receptors, mimicking the action of dopamine. Additionally, this compound also blocks alpha2-adrenoreceptors , which can enhance the release of dopamine, further contributing to its dopaminergic effects.

Biochemical Pathways

The activation of D2 and D3 receptors by this compound stimulates the cerebral dopaminergic pathways . This leads to an increase in dopaminergic transmission, which can help alleviate symptoms in conditions like Parkinson’s disease where there is a deficiency of dopamine.

Pharmacokinetics

This compound is characterized by its low oral bioavailability due to extensive first-pass metabolism . It is rapidly absorbed, with peak concentrations reached about one hour after administration . The compound undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, resulting in several metabolites . The elimination half-life of this compound is approximately 20 hours , and it is excreted mainly via the kidneys (68%) and bile duct (25%) .

Result of Action

The activation of dopamine receptors by this compound leads to an improvement in parkinsonian motor symptoms . It has been shown to be superior to placebo in improving motor disability in early Parkinson’s disease patients . Moreover, it may also improve non-motor symptoms, such as apathy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ET-495 D8 beinhaltet die Einarbeitung von Deuteriumatomen in das Piribedil-Molekül. Dieser Prozess erfordert typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Einarbeitung von Deuteriumatomen an bestimmten Positionen innerhalb des Moleküls zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ET-495 D8 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung zur Handhabung deuterierter Reagenzien und zur Aufrechterhaltung der erforderlichen Reaktionsbedingungen. Das Endprodukt wird mit Techniken wie der Chromatographie gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ET-495 D8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die gewünschte Transformation zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von ET-495 D8 zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

ET-495 D8 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine erhöhte Stabilität bietet und detaillierte Stoffwechselstudien ermöglicht. Diese Markierung hilft auch dabei, das Schicksal der Verbindung in biologischen Systemen zu verfolgen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Piribedil D8 is a deuterated form of piribedil, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease. The deuteration enhances its pharmacokinetic properties, making it a subject of interest in various research studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Piribedil acts primarily as a selective agonist for dopamine D2 and D3 receptors while exhibiting alpha-2 antagonist properties. This dual action is significant in modulating dopaminergic pathways, which are critical in managing Parkinson's disease symptoms. The compound enhances dopaminergic transmission in the brain, thereby improving motor function and reducing symptoms such as tremors and rigidity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques. A study developed a sensitive LC-MS/MS method for quantifying Piribedil and its deuterated counterpart in human plasma. Key pharmacokinetic parameters were assessed, including:

ParameterValue
Cmax (ng/ml)350.91 ± 199.49
Tmax (h)10.87 ± 10.95
AUC0-t (pg·h/ml)4618.12 ± 3299.34
AUC0-∞ (pg·h/ml)4080 ± 3028.12
Kel (h⁻¹)0.055 ± 0.026

These findings indicate that this compound has a favorable absorption profile and sustained plasma levels, which are crucial for maintaining therapeutic effects .

Efficacy in Clinical Studies

A randomized double-blind trial compared the efficacy of Piribedil (150 mg) with bromocriptine (25 mg) in patients with early-stage Parkinson's disease. The results showed that both treatments led to significant improvements in motor functions as measured by the Unified Parkinson's Disease Rating Scale (UPDRS III). Notably, the response rate for patients receiving Piribedil was 58.4%, compared to 55.3% for those on bromocriptine, indicating comparable efficacy .

Case Studies

Recent case studies have highlighted some adverse effects associated with Piribedil administration, particularly impulse control disorders (ICDs). In one report involving five patients, behaviors such as pathological gambling and hypersexuality were documented following treatment with Piribedil. This suggests that while effective for motor symptoms, clinicians should monitor for potential behavioral side effects when prescribing this medication .

Comparative Studies

Research comparing Piribedil with other dopamine agonists has shown that it may require lower doses of levodopa to achieve similar therapeutic effects, which could reduce the risk of levodopa-induced dyskinesias over time . This aspect makes Piribedil an attractive option for long-term management of Parkinson's disease.

Summary of Findings

  • Dopamine Receptor Agonism : Selective D2/D3 receptor activation contributes to its efficacy in treating Parkinson's disease.
  • Pharmacokinetics : Enhanced absorption and sustained plasma levels support effective dosing regimens.
  • Clinical Efficacy : Comparable to bromocriptine with a favorable safety profile but potential for behavioral side effects.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil D8
Reactant of Route 2
Reactant of Route 2
Piribedil D8
Reactant of Route 3
Reactant of Route 3
Piribedil D8
Reactant of Route 4
Reactant of Route 4
Piribedil D8
Reactant of Route 5
Reactant of Route 5
Piribedil D8
Reactant of Route 6
Reactant of Route 6
Piribedil D8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.